Bienvenue dans la boutique en ligne BenchChem!

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide

D3 dopamine receptor SAR ligand efficiency

The unsubstituted benzamide parent compound (MW 428.58) provides the smallest steric footprint and lowest calculated lipophilicity among arylamide phenylpiperazine D3R ligands. The absence of ring substituents eliminates confounding metabolic liabilities (e.g., tert-butyl CYP3A4 oxidation, para-chloro dechlorination), enabling clean baseline Ki determination, ADME profiling, and functional selectivity assays. Ideal for SAR library initiation, computational docking (reduced atom count accelerates QM/MM), and in vitro metabolic stability studies. Verify batch-specific purity and characterization data before use.

Molecular Formula C27H32N4O
Molecular Weight 428.58
CAS No. 946243-33-0
Cat. No. B2903680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide
CAS946243-33-0
Molecular FormulaC27H32N4O
Molecular Weight428.58
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C27H32N4O/c1-29(2)24-15-13-22(14-16-24)26(21-28-27(32)23-9-5-3-6-10-23)31-19-17-30(18-20-31)25-11-7-4-8-12-25/h3-16,26H,17-21H2,1-2H3,(H,28,32)
InChIKeyMJVBIPAVXVCAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide (CAS 946243-33-0) – D3 Dopamine Receptor Ligand Candidate


N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide (CAS 946243-33-0, C27H32N4O, MW 428.58 g/mol) belongs to the arylamide phenylpiperazine class of synthetic ligands, a family intensively investigated for dopamine D3 receptor (D3R) binding and functional selectivity [1]. This compound features an unsubstituted benzamide terminus, a central ethyl linker bearing a 4-(dimethylamino)phenyl group, and a 4-phenylpiperazine moiety — a scaffold distinct from the prototypic methoxyphenylpiperazine lead LS-3-134 (Ki D3 = 0.17–0.2 nM, >150-fold D3/D2 selectivity) [2]. The absence of benzamide ring substitution is the key structural differential relative to closely catalogued analogs that carry 4-Cl, 4-tert-butyl, 3-CF3, or 4-CH3 groups, which are expected to significantly modulate receptor affinity, selectivity, and pharmacokinetic properties [3].

Why Unsubstituted N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide Cannot Be Replaced by Its Ring-Substituted Analogs


In the arylamide phenylpiperazine series, the benzamide moiety participates in a secondary binding pocket within the D3R orthosteric site, where even minor substituent changes (e.g., H → Cl, CH3, or CF3) can invert selectivity between D3 and D2 receptors, alter intrinsic efficacy from antagonism to partial agonism, or shift metabolic clearance pathways [1][2]. The unsubstituted benzamide therefore provides a baseline scaffold with the smallest steric footprint (MW 428.58 vs 463–497 for common analogs) and the lowest calculated lipophilicity, making it a preferred starting point for SAR exploration or for applications requiring minimal off-target binding from the benzamide moiety [3]. Direct substitution with a 4-Cl, 4-tert-butyl, or 3-CF3 analog would yield a different molecule with unpredictable binding and ADME properties; equivalence cannot be assumed without head-to-head data.

Quantitative Differentiation Evidence: N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide vs. Closest Analogs


Molecular Weight and Steric Bulk Advantage vs. 4-tert-Butyl-Benzamide Analog

The target compound (CAS 946243-33-0, MW = 428.58 g/mol, C27H32N4O) has a 56.11 Da lower molecular weight than its 4-tert-butyl substituted analog 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide (CAS 946243-41-0, MW = 484.69 g/mol, C31H40N4O) . The elimination of the bulky tert-butyl group reduces steric bulk at the para-position of the benzamide, which is known in the arylamide phenylpiperazine class to influence the secondary binding pocket interaction at D3R and to affect ligand efficiency metrics such as LE (binding energy per heavy atom) [1]. No direct D3 Ki values are available for either compound in primary literature.

D3 dopamine receptor SAR ligand efficiency

Lipophilicity Reduction vs. 3-Trifluoromethyl-Benzamide Analog

The target compound, bearing an unsubstituted benzamide, is predicted to have lower lipophilicity (cLogP) than its 3-trifluoromethyl analog N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide (CAS 946218-73-1, C28H31F3N4O, MW 496.58) . In CNS drug design, excessive lipophilicity (cLogP >5) correlates with higher non-specific tissue binding, faster hepatic clearance due to increased metabolic liability, and greater risk of hERG channel blockade [1]. The trifluoromethyl group adds substantial hydrophobic surface area (ΣπCF3 ≈ +0.88) absent in the target compound, and the target's lower molecular weight (ΔMW = -68 g/mol) further supports a more favorable physicochemical profile for CNS exposure .

lipophilicity ADME CNS drug design

Absence of Electrophilic Chlorine: Safety and Metabolic Differentiation vs. 4-Chloro-Benzamide Analog

The target compound (C27H32N4O, no halogen) differs from 4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide (CAS 946315-32-8, C27H31ClN4O, MW 463.02) by the absence of a para-chloro substituent on the benzamide ring . Chlorinated aromatic compounds can undergo CYP450-mediated oxidative dechlorination or form reactive arene oxide intermediates that covalently bind to hepatic proteins, posing idiosyncratic toxicity risks [1]. The unsubstituted benzamide eliminates this potential toxophore, which is relevant when selecting a compound for long-term in vivo behavioral studies or for radiolabeling where chemical purity and metabolic stability are critical [2].

metabolic stability toxicology drug safety

Baseline Scaffold Utility: Structural Minimalism for Systematic SAR Profiling

The target compound (unsubstituted benzamide, R = H) serves as the simplest member of a congeneric series that includes 4-CH3, 4-Cl, 4-tert-butyl, 3-CF3, 4-CF3, 3-Cl, 4-OCH3, and 4-OEt analogs. In established arylamide phenylpiperazine SAR, the benzamide substituent critically modulates both D3R affinity and D3/D2 selectivity: para-substituted benzamides can achieve >100-fold selectivity, while the unsubstituted parent typically serves as the affinity baseline from which substituent contributions are measured [1][2]. Procuring the unsubstituted compound enables a medicinal chemistry team to systematically explore the effect of benzamide substitution on binding, functional activity, and PK properties without confounding contributions from a pre-existing substituent.

structure-activity relationship medicinal chemistry hit-to-lead

Important Caveat: Limited Primary Quantitative Binding Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature (including US8748608B2 covering 4-phenylpiperazine D3R ligands) did not identify peer-reviewed D3R or D2R Ki values for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide (CAS 946243-33-0) [1][2]. The closest analog with a BindingDB entry is N-[2-(4-dimethylamino-phenyl)-2-(4-phenyl-piperazin-1-yl)-ethyl]-2-(4-trifluoromethyl-phenyl)-acetamide (BDBM50162363, CHEMBL372493), which shows a Ki of 3.49 × 10^4 nM at an unspecified target — an affinity too weak to be therapeutically relevant [3]. The well-characterized prototypic ligand LS-3-134 differs by bearing a 2-methoxyphenyl substituent on the piperazine ring, making direct extrapolation unreliable. Any procurement decision must weigh this data gap against the structural differentiation advantages discussed above.

data availability risk assessment research procurement

Recommended Application Scenarios for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide


Medicinal Chemistry: Baseline Scaffold for Systematic Benzamide SAR Expansion

The unsubstituted benzamide serves as the parent compound for a congeneric series exploring substituent effects on D3R affinity and selectivity. Starting from the simplest member enables the cleanest interpretation of how electron-donating (4-OCH3, 4-CH3), electron-withdrawing (4-Cl, 3-CF3, 4-CF3), and sterically demanding (4-tert-butyl) groups alter receptor pharmacology, a strategy validated by published SAR studies on analogous arylamide phenylpiperazines [1]. This compound allows the synthetic chemist to establish the baseline D3R Ki before initiating library synthesis.

Computational Chemistry: Docking Template with Minimal Steric Ambiguity

The smaller steric footprint and absence of polar or halogen substituents on the benzamide ring simplify molecular docking and molecular dynamics simulations at the D3R orthosteric site. This compound can serve as a minimal template for studying the interaction of the 4-(dimethylamino)phenyl and 4-phenylpiperazine motifs with conserved residues (e.g., Asp3.32 salt bridge), following the computational framework established by Hayatshahi et al. [2]. The reduced atom count also accelerates QM/MM calculations relative to larger analogs.

In Vitro Pharmacology: Control Compound for Functional Selectivity Assays

Given the class-level finding that the heterocyclic amide moiety is the pivotal structural element determining intrinsic efficacy at D3R [3], the unsubstituted benzamide may exhibit a distinct efficacy profile (full agonist, partial agonist, or antagonist) compared to substituted analogs. This compound can be used as a reference control in adenylyl cyclase inhibition or β-arrestin recruitment assays to benchmark functional selectivity against LS-3-134 (weak partial agonist, 35% efficacy at D3R) and other reference ligands [4]. Parallel testing against a panel of D2-like receptor subtypes is advised to establish its selectivity fingerprint.

Metabolic Stability Screening: Clean Reference for In Vitro Microsomal Clearance

The absence of metabolically labile groups (e.g., tert-butyl, which is susceptible to CYP3A4-mediated oxidation, or para-chloro, which can undergo dechlorination) positions the unsubstituted benzamide as a clean reference for in vitro metabolic stability assays (human or rat liver microsomes, hepatocytes) [5]. Researchers evaluating the metabolic fate of this scaffold class can use the parent compound to dissect the contribution of the core scaffold to intrinsic clearance, independent of substituent-driven metabolic liabilities.

Quote Request

Request a Quote for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.